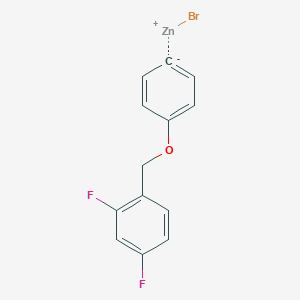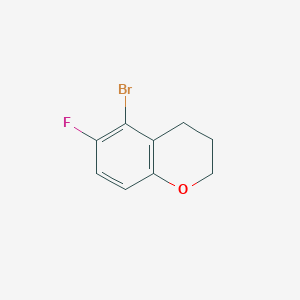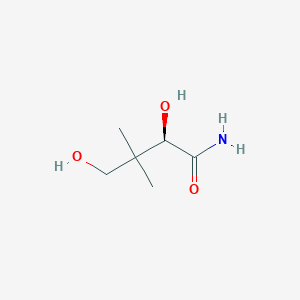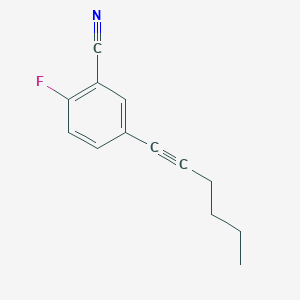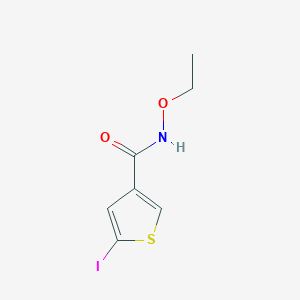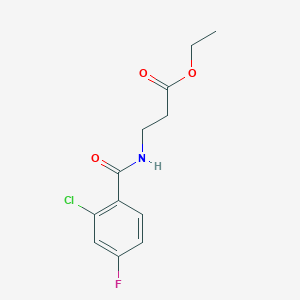
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is an organic compound with the molecular formula C12H13ClFNO3. It is an ester, which is a class of compounds known for their pleasant odors and widespread use in both natural and synthetic forms. This compound is particularly interesting due to its unique structure, which includes a benzamido group substituted with chlorine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate typically involves the esterification of 3-(2-chloro-4-fluorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: The chlorine and fluorine atoms on the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Hydrolysis: 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate exerts its effects is primarily through its interactions with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-chlorobenzamido)propanoate
- Ethyl 3-(4-fluorobenzamido)propanoate
- Ethyl 3-(2,4-dichlorobenzamido)propanoate
Uniqueness
Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is unique due to the presence of both chlorine and fluorine atoms on the benzamido group. This dual substitution can significantly alter its chemical and biological properties compared to similar compounds with only one halogen substituent. The combination of these atoms can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13ClFNO3 |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
ethyl 3-[(2-chloro-4-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
Clave InChI |
YFBUPEXAUYJIMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
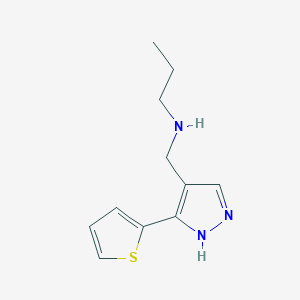
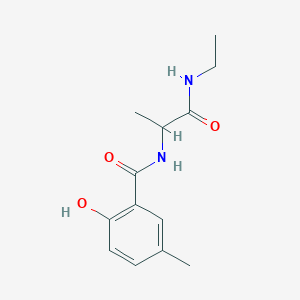
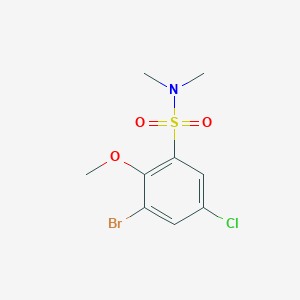
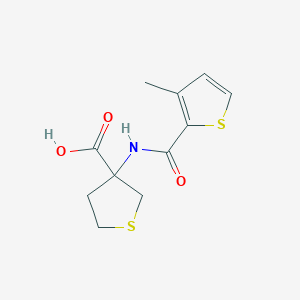
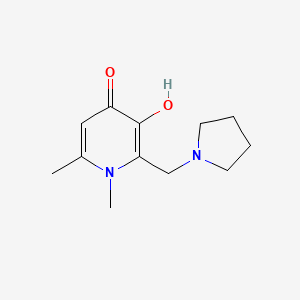
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
